molecular formula C20H19N3O3S B10917881 Methyl 7-cyclopropyl-1-(2,3-dimethylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 7-cyclopropyl-1-(2,3-dimethylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B10917881
M. Wt: 381.4 g/mol
InChI Key: BIQLKAWZIFEYLZ-UHFFFAOYSA-N
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Description

Methyl 7-cyclopropyl-1-(2,3-dimethylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a cyclopropyl group, a dimethylphenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-cyclopropyl-1-(2,3-dimethylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene.

    Attachment of the Dimethylphenyl Group: This step typically involves a Friedel-Crafts alkylation reaction using 2,3-dimethylbenzene and a suitable catalyst.

    Incorporation of the Sulfanyl Group: The sulfanyl group can be introduced through thiolation reactions using thiolating agents like thiourea or thiolates.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-cyclopropyl-1-(2,3-dimethylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylphenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens (chlorine, bromine), nitro compounds, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the dimethylphenyl group.

Scientific Research Applications

Methyl 7-cyclopropyl-1-(2,3-dimethylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential effects on cellular pathways.

    Industrial Applications: It is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 7-cyclopropyl-1-(2,3-dimethylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Cyclopropyl-Containing Compounds: Molecules that include a cyclopropyl group, which imparts unique chemical properties.

    Dimethylphenyl Derivatives: Compounds with dimethylphenyl groups, which influence their reactivity and biological activity.

Uniqueness

Methyl 7-cyclopropyl-1-(2,3-dimethylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is unique due to its combination of structural features, including the cyclopropyl group, dimethylphenyl group, and sulfanyl group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

methyl 7-cyclopropyl-1-(2,3-dimethylphenyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C20H19N3O3S/c1-10-5-4-6-15(11(10)2)23-17-16(18(24)22-20(23)27)13(19(25)26-3)9-14(21-17)12-7-8-12/h4-6,9,12H,7-8H2,1-3H3,(H,22,24,27)

InChI Key

BIQLKAWZIFEYLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C(=CC(=N3)C4CC4)C(=O)OC)C(=O)NC2=S)C

Origin of Product

United States

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